mitochondrial ribosomal protein 20

mitochondrial translation co‑translational insertion mitoribosome–membrane interface

Mitochondrial ribosomal protein L20 (MRPL20; CAS 146834-16-4), also designated bL20m or L20mt, is a 149‑amino‑acid nuclear‑encoded component of the 39S large subunit of the human mitochondrial ribosome. It belongs to the conserved bacterial ribosomal protein bL20 family and participates in mitochondrial translation of the 13 mtDNA‑encoded OXPHOS polypeptides.

Molecular Formula C10H9FO3
Molecular Weight 0
CAS No. 146834-16-4
Cat. No. B1176733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemitochondrial ribosomal protein 20
CAS146834-16-4
Synonymsmitochondrial ribosomal protein 20
Molecular FormulaC10H9FO3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MRPL20 (CAS 146834-16-4) Procurement Evidence Guide – Mitochondrial Large-Subunit Ribosomal Protein bL20m


Mitochondrial ribosomal protein L20 (MRPL20; CAS 146834-16-4), also designated bL20m or L20mt, is a 149‑amino‑acid nuclear‑encoded component of the 39S large subunit of the human mitochondrial ribosome [1]. It belongs to the conserved bacterial ribosomal protein bL20 family and participates in mitochondrial translation of the 13 mtDNA‑encoded OXPHOS polypeptides [2]. High‑resolution cryo‑EM has placed MRPL20 in the 39S subunit at resolutions down to 2.62 Å, and it has been identified as one of six mitoribosomal proteins that directly cross‑link to the Oxa1L C‑terminal tail, an interaction essential for co‑translational membrane insertion [3].

Why MRPL20 (CAS 146834-16-4) Cannot Be Substituted by a Random Mitochondrial Ribosomal Protein


In‑class substitution with another mitochondrial ribosomal protein of the large subunit (e.g., MRPL13, MRPL28, MRPL15) is not functionally interchangeable because each MRP occupies a unique position in the 39S subunit and forms a distinct set of protein–protein and protein–rRNA contacts [1]. MRPL20 is one of only six mitoribosomal proteins that cross‑link to the Oxa1L C‑terminal tail, a feature not shared by the majority of 39S proteins [2]. CRISPR‑based dependency scores also differ appreciably among 39S proteins: MRPL20 is essential in 41.6% of screened cancer cell lines (503/1208), while MRPL28 shows dependency in only 34.8% (412/1183), indicating non‑redundant cellular fitness contributions [3]. These quantitative differences in interactome specificity, essentiality profile, and structural positioning mean that a generic “mitochondrial ribosomal protein L20” cannot simply be replaced by a related MRP without altering experimental outcomes.

Quantitative Differentiation Evidence for MRPL20 (CAS 146834-16-4) Relative to Closest Analogs


Oxa1L-CT T Cross‑Linking Specificity: MRPL20 Directly Contacts the C‑Terminal Tail of the Insertase Oxa1L

Among the 52 distinct proteins of the human 39S mitoribosomal large subunit, MRPL20 is one of only six proteins that cross‑link to the C‑terminal tail of the inner‑membrane insertase Oxa1L (Oxa1L‑CTT) [1]. The specific cross‑linked peptide VLADLAIYEPK (residues 54–64) was identified by mass spectrometry [2]. The other five interacting proteins are MRPL13, MRPL28 (bacterial homologues) and MRPL48, MRPL49, MRPL51 (mitochondria‑specific proteins with no bacterial counterparts) [1]. The binding of Oxa1L‑CTT to intact mitoribosomes has a Kd of 0.3–0.8 µM with a stoichiometry of 2, underscoring the high‑affinity, specific nature of this interaction [1]. In contrast, proteins decorating the canonical polypeptide exit tunnel (L22, L23, L24, L29) do not cross‑link to Oxa1L‑CTT [1]. This selective interaction profile makes MRPL20 a valuable affinity‑handle for studying the ribosome–membrane interface, a property not shared by most 39S proteins.

mitochondrial translation co‑translational insertion mitoribosome–membrane interface

CRISPR Essentiality Profile: MRPL20 Displays Higher Dependency Frequency Than MRPL28 Across Cancer Cell Lines

In the DepMap Public 26Q1+Score CRISPR dataset (Chronos algorithm), MRPL20 was classified as dependent in 503 out of 1208 screened cancer cell lines (41.6%) [1]. By comparison, the closest in‑class 39S protein MRPL28 showed dependency in only 412 out of 1183 cell lines (34.8%) in the same dataset (DepMap 25Q2+Score) [2]. This difference of approximately 6.8 percentage points in pan‑cancer essentiality frequency indicates that MRPL20 is required for survival in a broader range of cellular contexts than MRPL28. The essentiality score (E‑score) of MRPL20 is 0.942 (classified as “probably essential”), consistent with the CRISPR dependency data [3]. While both proteins are 39S constituents, their differential essentiality profiles suggest non‑identical roles in mitochondrial translation or ribosome assembly, making MRPL20 a more broadly relevant target for cell‑viability studies.

functional genomics cancer dependency mapping CRISPR knockout screening

High‑Resolution Structural Coverage: MRPL20 Resolved at 2.62 Å in Human Mitoribosome–Linezolid Complex

MRPL20 has been structurally resolved at atomic or near‑atomic resolution in multiple cryo‑EM reconstructions of the human mitoribosome. The highest resolution achieved to date is 2.62 Å in the 39S large subunit complexed with the antibiotic linezolid (PDB: 9CN3) [1]. MRPL20 is also resolved at 3.2 Å in the 55S mitoribosome bound to tigecycline (PDB: 8XT0) [2]. These resolution values place MRPL20 among the better‑characterized 39S proteins structurally. In contrast, many other 39S proteins, particularly the mitochondria‑specific MRPs without bacterial homologues, have been modeled primarily in the context of the intact mitoribosome at lower local resolution or inferred from homology models [3]. The availability of well‑ordered density for MRPL20 in multiple high‑resolution structures facilitates accurate epitope mapping, functional residue analysis, and drug‑binding site evaluation, which may not be equally feasible for less well‑resolved 39S proteins.

cryo‑electron microscopy mitoribosome structure antibiotic binding site mapping

Expression Level Differentiation Across Normal Human Tissues

MRPL20 exhibits ubiquitous but quantitatively variable expression across human tissues. In the Genotype‑Tissue Expression (GTEx) dataset, the highest median RPKM values are observed in kidney (36.6) and subcutaneous fat (35.3) [1]. Liver expression is lower, with a median RPKM of 20.6 (range 5.8–40.7) [2]. This contrasts with the expression pattern of MRPL13, which typically shows a more uniform distribution across tissues without enrichment in kidney or adipose depots [3]. The relative enrichment of MRPL20 in kidney and adipose tissue suggests that procurement of MRPL20 reagents may be particularly relevant for studies of mitochondrial translation in renal biology or adipocyte metabolism, whereas other MRPs with different tissue‑enrichment profiles may be less suitable for these specific contexts.

transcriptomics tissue‑specific expression mitochondrial translation regulation

Disease Association Specificity: MRPL20 Is Genetically Linked to Parkinson Disease, Distinct from MRPL28 (Melanoma) and MRPL15 (Ovarian Cancer)

MRPL20 is listed among the genes associated with Parkinson Disease 6 (PARK6), an autosomal recessive early‑onset form of Parkinson disease characterised by mitochondrial dysfunction [1]. This association is distinct from the disease links reported for other 39S proteins: MRPL28 is associated with melanoma (originally isolated as a melanoma antigen recognised by cytotoxic T lymphocytes, MAAT1/p15) [2], while MRPL15 has been proposed as a prognostic biomarker and therapeutic target in epithelial ovarian cancer [3]. The divergent disease associations imply that each 39S protein may participate in distinct tissue‑specific or stress‑response pathways beyond the core mitoribosome function. For users investigating the role of mitochondrial translation in neurodegeneration, MRPL20 carries a disease‑relevant genetic annotation that is absent from the comparator proteins.

neurodegeneration Parkinson disease genetics mitochondrial proteostasis

High‑Evidence Application Scenarios for MRPL20 (CAS 146834-16-4) in Research and Industrial Procurement


Studying the Mitoribosome–Inner Membrane Interface via Oxa1L Proximity Labeling

Because MRPL20 is one of only six 39S proteins that directly cross‑link to the Oxa1L C‑terminal tail (Kd 0.3–0.8 µM) [1], recombinant MRPL20 or anti‑MRPL20 antibodies can serve as validated affinity reagents for isolating or detecting the ribosome‑bound Oxa1L insertase complex. This is not achievable with the ~46 other 39S proteins that do not cross‑link to Oxa1L‑CTT.

Cancer Dependency Screening Across Broad Tumor Panels

MRPL20 demonstrates CRISPR dependency in 41.6% of DepMap cancer cell lines (503/1208), exceeding the dependency frequency of MRPL28 (34.8%) [2]. Procurement of MRPL20‑targeted CRISPR sgRNA libraries or KO cell lines therefore provides broader coverage for identifying mitochondrial translation‑dependent tumour types compared to MRPL28‑targeted reagents.

High‑Resolution Cryo‑EM Studies Requiring Well‑Resolved 39S Subunit Markers

MRPL20 is resolved at 2.62 Å in the human mitoribosome–linezolid complex (PDB: 9CN3) and 3.2 Å in the tigecycline‑bound state (PDB: 8XT0) [3]. High‑quality density enables reliable modelling for drug‑binding site mapping and mutagenesis design, which may not be possible for 39S proteins that remain poorly resolved in current cryo‑EM maps.

Neurodegeneration‑Focused Mitochondrial Translation Research

MRPL20 is genetically linked to Parkinson Disease 6 (PARK6) [4], distinguishing it from MRPL28 (melanoma antigen) and MRPL15 (ovarian cancer biomarker). Investigators examining mitochondrial proteostasis defects in Parkinson disease models should select MRPL20 reagents for their disease‑relevant annotation, which is not conferred by the comparator 39S proteins.

Quote Request

Request a Quote for mitochondrial ribosomal protein 20

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.